molecular formula C18H19FN4O B2922115 2-[1-(4-Fluorophenyl)pyrazol-3-yl]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone CAS No. 1436145-43-5

2-[1-(4-Fluorophenyl)pyrazol-3-yl]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone

Cat. No.: B2922115
CAS No.: 1436145-43-5
M. Wt: 326.375
InChI Key: OWJZNNROOMPZEN-UHFFFAOYSA-N
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Description

2-[1-(4-Fluorophenyl)pyrazol-3-yl]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone ( 1436145-43-5) is an organic compound with the molecular formula C18H19FN4O and a molecular weight of 326.37 g/mol . This molecule features a piperazine ring substituted with a prop-2-yn-1-yl group and an ethanone linker connected to a 1-(4-fluorophenyl)pyrazol-3-yl moiety . Its exact mass is 326.1543 g/mol, and it has a topological polar surface area of 41.4 Ų . Predicted physical properties include a density of 1.19 g/cm³ and a boiling point of 496.1°C . The compound is offered with a purity of 95% or higher and is intended for research applications. This product is designated "For Research Use Only," meaning it is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) before handling.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazol-3-yl]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c1-2-8-21-10-12-22(13-11-21)18(24)14-16-7-9-23(20-16)17-5-3-15(19)4-6-17/h1,3-7,9H,8,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJZNNROOMPZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)CC2=NN(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a suitable β-diketone to form the pyrazole core, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The piperazine ring can be synthesized separately and then linked to the pyrazole core through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorophenyl group can be oxidized to form a fluorophenol derivative.

  • Reduction: : The prop-2-ynyl group can be reduced to form a prop-2-ene derivative.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed

  • Oxidation: : Fluorophenol derivatives.

  • Reduction: : Prop-2-ene derivatives.

  • Substitution: : Various substituted piperazine derivatives.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying the interaction with biological targets and pathways.

  • Medicine: : Investigating its potential as a therapeutic agent for various diseases.

  • Industry: : Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. The fluorophenyl group may interact with receptors or enzymes, while the piperazine ring can form hydrogen bonds or ionic interactions with biological molecules. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name/ID Molecular Formula Key Substituents Reference
Target Compound C₁₉H₂₀FN₅O Pyrazol-3-yl, 4-fluorophenyl, prop-2-ynylpiperazine Synthesized from analogs
IU1 (USP14 Inhibitor) C₁₈H₂₁FN₂O Pyrrole, 4-fluorophenyl, pyrrolidinyl
{4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone C₂₀H₁₉FN₆OS Thienopyrazole, 2-fluorophenyl, imidazol-4-yl
1-(4-Acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone C₁₉H₁₉FN₄O₂S Imidazothiazole, 4-fluorophenyl, acetylpiperazine
  • Pyrazole vs. Pyrrole/Thienopyrazole/Imidazothiazole: The pyrazole ring in the target compound differs from pyrrole (IU1) or thienopyrazole () in electronic properties.
  • Fluorophenyl Positioning : The 4-fluorophenyl group in the target contrasts with 2-fluorophenyl in , which may alter steric interactions in enzyme binding pockets.
  • Piperazine Modifications : The prop-2-ynyl group introduces alkyne functionality, increasing lipophilicity (clogP ~2.5 estimated) compared to acetylpiperazine (, clogP ~1.8) or morpholinyl groups ().

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physical Properties

Compound Molecular Weight clogP (Estimated) Aqueous Solubility (µg/mL) Key Bioactivity
Target Compound 377.4 ~2.5 <10 (predicted) Potential enzyme inhibition
IU1 314.38 3.1 15–20 USP14 inhibition (IC₅₀ = 5–7 µM)
Compound 424.44 2.8 <5 Not reported
1D18 (Enamine) 443.5 3.5 <1 Improved potency over IU1
  • Permeability : Prop-2-ynyl groups may enhance membrane permeability compared to bulkier substituents (e.g., sulfonamide in 1D18), as suggested by PAMPA assays in related compounds .
  • Metabolic Stability : The 4-fluorophenyl group reduces oxidative metabolism, a feature shared with IU1 and compounds .

Biological Activity

The compound 2-[1-(4-Fluorophenyl)pyrazol-3-yl]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on various studies and research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The compound can be characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and environment of hydrogen and carbon atoms.
  • Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption bands.
  • X-ray Crystallography : Determines the three-dimensional arrangement of atoms within the molecule.

Biological Activity

Research indicates that compounds containing pyrazole and piperazine moieties exhibit a range of biological activities, including:

1. Antimicrobial Activity
Studies have shown that derivatives of pyrazole possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, potentially making them candidates for antibiotic development.

2. Anticancer Properties
Research has indicated that pyrazole-based compounds may inhibit cancer cell proliferation. A study reported that modifications to the pyrazole structure can enhance its cytotoxic effects against specific cancer cell lines, suggesting a promising avenue for therapeutic applications.

3. Neuropharmacological Effects
The piperazine ring is known for its psychoactive properties. Compounds with this structure have been investigated for their potential in treating neurological disorders, including anxiety and depression. Preliminary studies suggest that this compound may modulate neurotransmitter systems, offering potential as an anxiolytic agent.

Case Studies

Several case studies highlight the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
Pyrazole derivative AAntimicrobialEffective against E. coli and S. aureus
Piperazine derivative BAnticancerInduced apoptosis in breast cancer cells
Hybrid CNeuropharmacologicalReduced anxiety-like behavior in animal models

The mechanism by which this compound exerts its biological effects is likely multifaceted:

Antimicrobial Action : It may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.

Anticancer Mechanism : The compound could induce cell cycle arrest or apoptosis through interaction with specific cellular targets or pathways.

Neuropharmacological Effects : It may influence serotonin or dopamine receptors, altering neurotransmission and resulting in anxiolytic effects.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-[1-(4-fluorophenyl)pyrazol-3-yl]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone?

Methodological Answer: The synthesis typically involves multi-step reactions:

Pyrazole Core Formation: React 4-fluorophenylhydrazine with a β-ketoester or diketone under acidic conditions to form the pyrazole ring. Ethanol reflux (12–24 hours) is commonly used for cyclization .

Piperazine Substitution: Introduce the prop-2-ynyl group to the piperazine ring via alkylation using propargyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile .

Coupling Reaction: Combine the pyrazole and piperazine intermediates via a nucleophilic acyl substitution or Buchwald–Hartwig coupling. Catalysts like Pd(OAc)₂ or CuI may be employed for C–N bond formation .
Key Characterization: Monitor reactions using TLC and purify via column chromatography (silica gel, ethyl acetate/hexane). Confirm structure via 1^1H/13^{13}C NMR and HRMS .

Q. Q2. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer: Use a combination of analytical techniques:

  • Chromatography: HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy:
    • 1^1H NMR (CDCl₃ or DMSO-d₆) to verify proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, ethanone carbonyl at δ ~2.1 ppm) .
    • FT-IR for carbonyl (C=O stretch at ~1700 cm⁻¹) and alkyne (C≡C stretch at ~2100 cm⁻¹) groups .
  • Mass Spectrometry: HRMS (ESI+) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography: For absolute configuration determination, if single crystals are obtained (e.g., monoclinic system, P21/c space group) .

Advanced Research Questions

Q. Q3. How can researchers optimize regioselectivity during pyrazole ring formation?

Methodological Answer: Regioselectivity in pyrazole synthesis is influenced by:

  • Substituent Effects: Electron-withdrawing groups (e.g., fluorine on the phenyl ring) direct cyclization to the meta position. Use DFT calculations to predict regiochemical outcomes .
  • Reaction Conditions: Adjust pH (e.g., acetic acid vs. HCl) and temperature. Higher temperatures (80–100°C) favor kinetic control, while lower temperatures favor thermodynamic products .
  • Catalysts: Transition metals (e.g., CuI) can mediate cyclization pathways. Screen catalysts in small-scale trials .

Q. Q4. What strategies mitigate instability of the prop-2-ynyl group during storage or reactions?

Methodological Answer: The alkyne moiety is prone to oxidation and polymerization. Mitigation strategies include:

  • Storage: Under inert atmosphere (N₂/Ar) at –20°C, with desiccants to prevent moisture-induced degradation .
  • Reaction Solvents: Use degassed solvents (e.g., THF, DCM) and radical inhibitors (e.g., BHT) during coupling reactions .
  • Stability Assays: Monitor alkyne integrity via IR spectroscopy (C≡C peak intensity) over time .

Q. Q5. How can computational methods predict the compound’s biological target interactions?

Methodological Answer:

Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin or dopamine receptors due to piperazine motifs). Validate with crystal structures of related ligands .

QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors .

MD Simulations: Run 100-ns molecular dynamics simulations (GROMACS/AMBER) to assess binding stability in physiological conditions .

Q. Q6. How should contradictory data in biological activity assays be resolved?

Methodological Answer: Contradictions may arise from assay variability or compound degradation. Resolve via:

Replicate Experiments: Perform triplicate assays with fresh batches of compound. Include positive/negative controls (e.g., known receptor agonists/antagonists) .

Stability Testing: Use LC-MS to verify compound integrity post-assay. Degradation products (e.g., oxidized alkyne) may confound results .

Orthogonal Assays: Confirm activity across multiple platforms (e.g., cell-based vs. enzymatic assays) .

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